
PROTAC ER Degrader-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC ER Degrader-3 is a member of the proteolysis-targeting chimera (PROTAC) family, which is an emerging therapeutic technology that leverages the ubiquitin-proteasome system to target protein degradation. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the protein of interest, while the other recruits an E3 ubiquitin ligase. This binding induces the ubiquitination of the target protein, directing it towards the ubiquitin-proteasome pathway for degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER Degrader-3 involves the creation of a heterobifunctional molecule by linking two ligands through a chemical linker. The synthetic route typically includes:
Synthesis of the Ligands: The ligands are synthesized separately. One ligand is designed to bind to the protein of interest, and the other to recruit the E3 ubiquitin ligase.
Linker Attachment: The ligands are then connected via a linker. The choice of linker and its length can significantly affect the efficacy of the PROTAC.
Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, solvent, and reaction time.
Automated Synthesis: Automated synthesis techniques are employed to increase efficiency and reduce human error.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions
PROTAC ER Degrader-3 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is directed to the proteasome for degradation.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ligand Precursors: Specific small molecules that bind to the protein of interest and the E3 ligase.
Linkers: Chemical linkers that connect the two ligands.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products
The major product of the reaction involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
科学的研究の応用
PROTAC ER Degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and to develop new chemical probes.
Biology: Employed in the study of cellular processes involving protein degradation and ubiquitination.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where it can target and degrade oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
作用機序
The mechanism of action of PROTAC ER Degrader-3 involves the following steps:
Binding: The ligand that binds to the protein of interest attaches to the target protein.
Recruitment: The ligand that recruits the E3 ubiquitin ligase binds to the E3 ligase.
Ubiquitination: The proximity of the target protein and the E3 ligase facilitated by the PROTAC leads to the ubiquitination of the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
類似化合物との比較
PROTAC ER Degrader-3 can be compared with other similar compounds such as:
ARV-110: Targets androgen receptors and is in clinical development for prostate cancer.
NX-2127: Targets Bruton’s tyrosine kinase and is being investigated for hematological malignancies.
MZ1: Targets bromodomain-containing protein 4 (BRD4) and has been used in various research studies
This compound is unique in its specific targeting and degradation of estrogen receptor proteins, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C71H77N7O12 |
|---|---|
分子量 |
1220.4 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H77N7O12/c1-10-57(49-16-12-11-13-17-49)64(51-25-30-55(79)31-26-51)52-27-32-56(33-28-52)89-39-37-75(7)63(80)45-88-41-40-87-38-36-73-67(82)53-21-23-54(24-22-53)68(83)78-46(2)65(74-66(81)47(3)76(8)70(85)90-71(4,5)6)69(84)77(60-34-20-48(43-72)42-61(60)78)44-59-58-19-15-14-18-50(58)29-35-62(59)86-9/h11-35,42,46-47,65,79H,10,36-41,44-45H2,1-9H3,(H,73,82)(H,74,81)/b64-57-/t46-,47-,65-/m0/s1 |
InChIキー |
ZBSUUCSLUPVKFV-OFHFNDNJSA-N |
異性体SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)/C8=CC=CC=C8 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


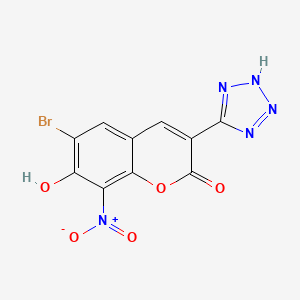

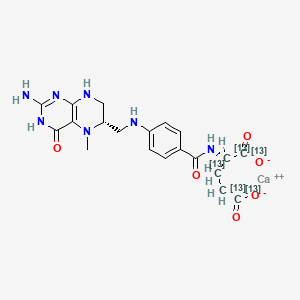
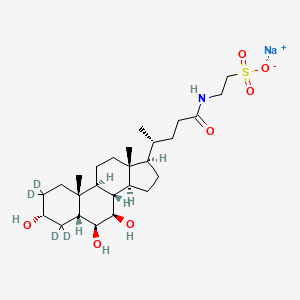
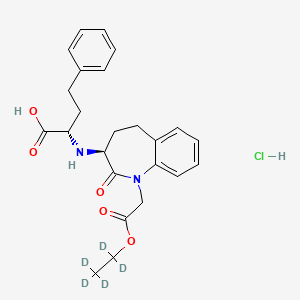
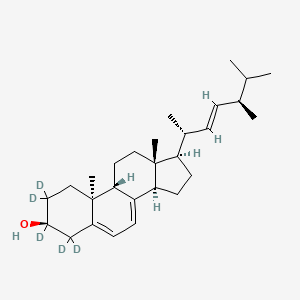
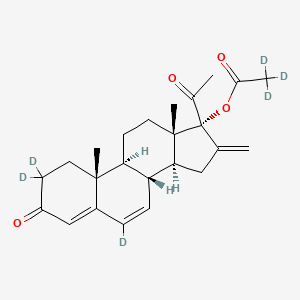
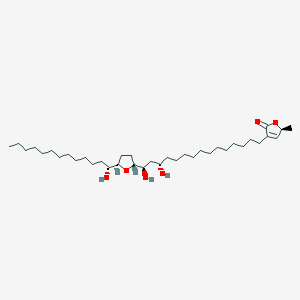
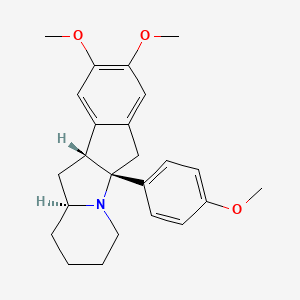
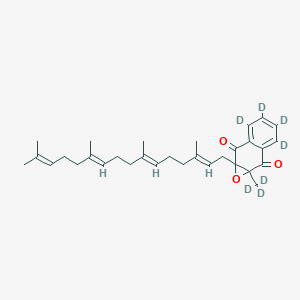

![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
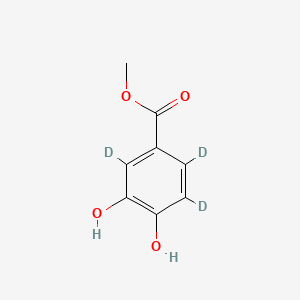
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
